4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
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Overview
Description
4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorine atom, a sulfonylamino group, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonylamino group, and the attachment of the benzoic acid moiety. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: Formation of the sulfonylamino group using sulfonyl chlorides and amines under basic conditions.
Coupling Reactions: Use of Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfonylamino group to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzoic acid moiety to benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the fluorine atom using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to proteins or enzymes, while the sulfonylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylphenylboronic acid: A related compound with a boronic acid group instead of the sulfonylamino group.
4-fluoro-3-methylphenol: A simpler compound with a hydroxyl group instead of the benzoic acid moiety.
Uniqueness
4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the fluorine atom, sulfonylamino group, and benzoic acid moiety provides a versatile platform for the development of new compounds and materials.
Properties
IUPAC Name |
4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11-2-4-12(5-3-11)8-9-23(21,22)18-15-10-13(16(19)20)6-7-14(15)17/h2-10,18H,1H3,(H,19,20)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIQIQSWLRLHHL-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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